Cas no 1805919-14-5 (Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate is a fluorinated pyridine derivative with a multifunctional structure, offering versatility in synthetic and pharmaceutical applications. The presence of difluoromethyl and trifluoromethoxy groups enhances its metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery. The aminomethyl moiety provides a reactive handle for further functionalization, enabling the synthesis of targeted bioactive compounds. Its ester group allows for straightforward derivatization or hydrolysis to the corresponding carboxylic acid. This compound is particularly useful in the development of agrochemicals and pharmaceuticals, where fluorinated heterocycles are prized for their improved bioavailability and binding affinity. High purity and well-defined reactivity ensure consistent performance in research and industrial settings.
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate structure
1805919-14-5 structure
Product name:Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate
CAS No:1805919-14-5
MF:C12H13F5N2O3
Molecular Weight:328.235240697861
CID:4844960

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate
    • インチ: 1S/C12H13F5N2O3/c1-2-21-8(20)4-7-3-6(5-18)9(10(13)14)11(19-7)22-12(15,16)17/h3,10H,2,4-5,18H2,1H3
    • InChIKey: DVMUAHXEQAPLGS-UHFFFAOYSA-N
    • SMILES: FC(C1=C(N=C(CC(=O)OCC)C=C1CN)OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 10
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 367
  • トポロジー分子極性表面積: 74.4
  • XLogP3: 2

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029080006-1g
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate
1805919-14-5 97%
1g
$1,490.00 2022-04-01

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetateに関する追加情報

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate: A Comprehensive Overview

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate, identified by the CAS number 1805919-14-5, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyridine ring, which serves as the central framework, substituted with various functional groups that confer it with distinctive chemical properties and potential applications.

The pyridine ring in Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate is substituted at positions 2, 3, and 4. At position 2, there is a trifluoromethoxy group (-OCF3), which introduces strong electron-withdrawing effects due to the presence of three fluorine atoms. This substitution pattern significantly influences the electronic properties of the molecule, making it highly reactive in certain chemical transformations. At position 3, a difluoromethyl group (-CHF2) is attached, adding further fluorination to the structure. This group contributes to the molecule's stability and enhances its lipophilicity, which is crucial for its potential use in drug design.

Position 4 of the pyridine ring bears an aminomethyl group (-CH2NH2), which introduces an amine functionality into the molecule. This group is known for its ability to form hydrogen bonds, making it a key feature in various biochemical interactions. The combination of these substituents creates a versatile molecule with multiple reactive sites, enabling it to participate in a wide range of chemical reactions.

The acetate ester group at position 6 of the pyridine ring adds to the complexity of this compound. This group not only increases the molecule's solubility but also serves as a protecting group for the hydroxyl functionality during synthetic procedures. The ethyl ester can be readily hydrolyzed under basic or acidic conditions, providing a convenient route for further functionalization.

Recent studies have highlighted the potential of Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate as a precursor in the synthesis of bioactive compounds. Its unique substitution pattern makes it an ideal candidate for exploring novel drug leads targeting various therapeutic areas such as cancer, inflammation, and infectious diseases.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, Friedel-Crafts acylation, and esterification reactions. The introduction of fluorinated groups requires careful control over reaction conditions to ensure high yields and selectivity.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the trifluoromethoxy and difluoromethyl groups significantly alter the electron density distribution on the pyridine ring, making certain positions more susceptible to electrophilic or nucleophilic attack.

Moreover, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. For instance, microwave-assisted synthesis has been employed to reduce reaction times and improve energy efficiency while maintaining high product quality.

In conclusion, Ethyl 4-(aminomethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1805919-14-5) is a fascinating compound with a rich structural diversity that opens up numerous possibilities for chemical innovation. Its unique combination of functional groups makes it a valuable building block in organic synthesis and drug discovery efforts.

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